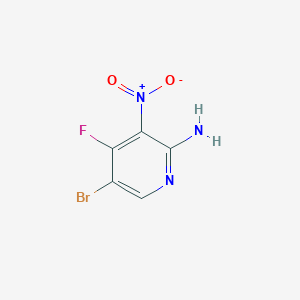
5-Bromo-4-fluoro-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoro-3-nitropyridin-2-amine is a heterocyclic aromatic compound with the molecular formula C5H3BrFN3O2. It is primarily used as a building block in the synthesis of various organic compounds, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-3-nitropyridin-2-amine typically involves the nitration of 5-bromo-4-fluoropyridine followed by amination. The nitration process can be carried out using nitric acid and sulfuric acid as reagents under controlled temperature conditions . The subsequent amination step involves the use of ammonia or an amine source under catalytic conditions to introduce the amino group at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as palladium or platinum can enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other oxidized forms using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Substitution: Various substituted pyridines depending on the substituent introduced.
Reduction: 5-Bromo-4-fluoro-3-aminopyridin-2-amine.
Oxidation: this compound derivatives.
Scientific Research Applications
5-Bromo-4-fluoro-3-nitropyridin-2-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitropyridine: Similar in structure but lacks the fluorine atom.
4-Bromo-3-nitropyridin-2-amine: Similar but with different substitution pattern.
5-Bromo-2-fluoropyridine: Lacks the nitro group.
Uniqueness
5-Bromo-4-fluoro-3-nitropyridin-2-amine is unique due to the presence of both bromine and fluorine atoms along with a nitro group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H3BrFN3O2 |
|---|---|
Molecular Weight |
236.00 g/mol |
IUPAC Name |
5-bromo-4-fluoro-3-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3BrFN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9) |
InChI Key |
OZTGLQASKWFCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)
![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)

![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B11756974.png)
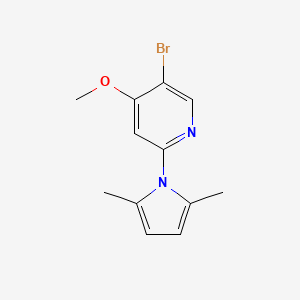
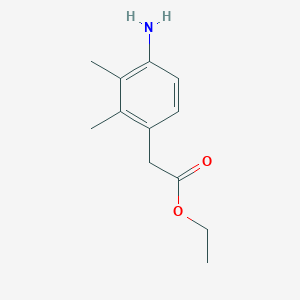
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
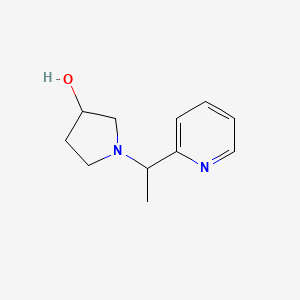
![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)

![7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B11756994.png)
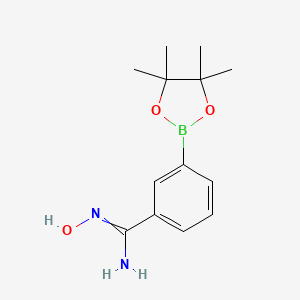

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757014.png)
